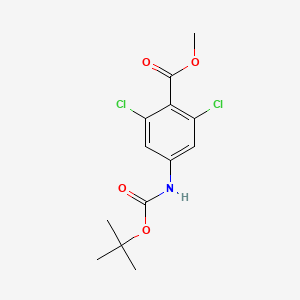

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate

Vue d'ensemble

Description

“Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate” is a compound that belongs to the class of organic compounds known as gamma-keto acids and derivatives . It is the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .

Applications De Recherche Scientifique

However, the results from the search provide insights into related fields and compounds that share some characteristics with the compound of interest, such as involvement in chemical synthesis and applications in various environmental and biological contexts. For example:

Synthetic Phenolic Antioxidants and Environmental Impact : Studies on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), discuss their widespread use in industrial applications to prolong product shelf life and their detection in various environmental matrices. This research highlights the importance of developing novel SPAs with low toxicity and environmental impact, which is relevant to the synthesis and application considerations of chemicals like Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate in ensuring they do not contribute to environmental pollution (Runzeng Liu & S. Mabury, 2020).

Degradation and Environmental Fate of Organic Compounds : Research on the microbial degradation of methyl tert-butyl ether (MTBE) explores the challenges in biodegradation of fuel oxygenates, suggesting the complexities involved in the environmental fate of synthetic organic compounds. Such studies could inform the environmental risk assessment and management strategies for the use and disposal of compounds like this compound, especially considering its potential persistence and toxicity in the environment (T. Schmidt et al., 2004).

Polymer Membranes for Purification of Fuel Additives : The application of polymer membranes in the purification of MTBE from methanol highlights the relevance of chemical engineering and materials science in enhancing the purity and performance of chemical products. This is pertinent to the processing and purification aspects of chemicals like this compound, emphasizing the need for efficient separation technologies in their production processes (A. Pulyalina et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, have been found to target caspase-3, a crucial enzyme involved in apoptosis or programmed cell death .

Mode of Action

Tert-butoxycarbonyl (boc) protected amino acids, which share structural similarities with this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group, preventing unwanted side reactions during synthesis .

Biochemical Pathways

Given its structural similarity to boc-protected amino acids, it may be involved in peptide synthesis pathways .

Result of Action

Compounds with similar structures are often used in peptide synthesis, suggesting that this compound may play a role in the formation of peptides .

Propriétés

IUPAC Name |

methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNKMOCFPSSXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

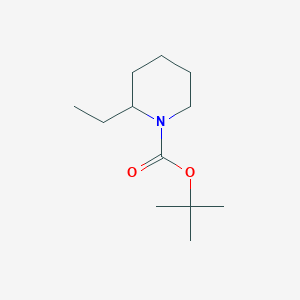

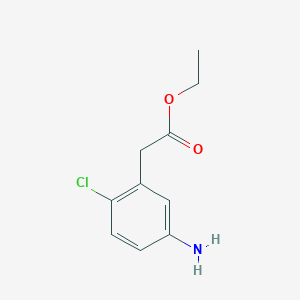

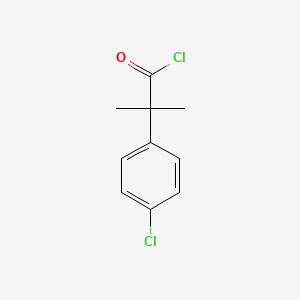

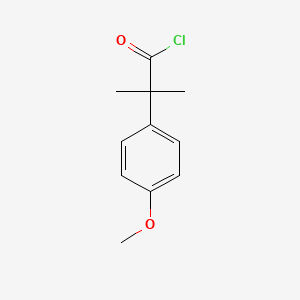

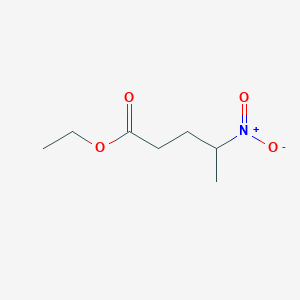

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrole-2-carboxylic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B3135978.png)

![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)

![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3136006.png)